

Pharmacokinetic and pharmacodynamic comparison of BMS-986120 and BMS-986141

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Compound of Interest

Compound Name: PAR4 antagonist 4

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A Comparative Analysis of the Pharmacokinetics and Pharmacodynamics of BMS-986120 and BMS-986141, Novel PAR4 Antagonists

Introduction

BMS-986120 and BMS-986141 are orally bioavailable, small-molecule antagonists of the protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] Developed by Bristol Myers Squibb, these compounds were investigated as novel antiplatelet agents with the potential for a better safety profile, particularly a lower bleeding risk, compared to existing antithrombotic therapies.[3][4] Both molecules function by selectively and reversibly inhibiting PAR4, thereby modulating platelet aggregation and thrombus formation.[5] This guide provides a detailed comparison of their pharmacokinetic and pharmacodynamic properties based on preclinical and Phase I clinical trial data. Although clinical development for both compounds has been discontinued, the data generated remains valuable for researchers in the field of thrombosis and hemostasis.

Chemical Properties

| Feature | BMS-986120 | BMS-986141 |
|---------------------|--|--|
| Chemical Formula | C23H23N5O5S2 | C27H23N5O5S2 |
| Molecular Weight | 513.6 g/mol | 561.6 g/mol |
| Class | Imidazothiadiazole derivative | Imidazothiadiazole derivative |
| Mechanism of Action | Oral, reversible, selective PAR4 antagonist | Oral, reversible, selective PAR4 antagonist |

Pharmacokinetic Comparison

Both BMS-986120 and BMS-986141 exhibit dose-proportional pharmacokinetics in healthy human subjects. They are rapidly absorbed with distinct elimination half-lives.

Table 1: Pharmacokinetic Parameters in Healthy Adults (Single Ascending Dose Studies)

| Parameter | BMS-986120 | BMS-986141 |
|-------------------------------|---|--|
| Dose Range | 0.5 - 180 mg | 0.5 - 150 mg |
| Tmax (Median) | 1 - 3 hours | 1.8 - 2.8 hours |
| Cmax (3.0 mg) | 27.3 ng/mL | N/A |
| Cmax (180 mg) | 1536 ng/mL | N/A |
| Cmax (2.5 mg) | N/A | 17.6 ng/mL |
| Cmax (150 mg) | N/A | 958 ng/mL |
| AUC _{0-inf} (3.0 mg) | 164 hng/mL | N/A |
| AUC _{0-inf} (180 mg) | 15,603 hng/mL | N/A |
| AUC _{0-inf} (2.5 mg) | N/A | 183 hng/mL |
| AUC _{0-inf} (150 mg) | N/A | 9207 hng/mL |
| Half-life (t _{1/2}) | 44.7 - 84.1 hours | 33.7 - 44.7 hours |
| Accumulation Index | ~2-fold increase in AUC at steady state | 1.3- to 2-fold increase in AUC at steady state |

Pharmacodynamic Comparison

The primary pharmacodynamic effect of both compounds is the inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation. Both have demonstrated potent and selective inhibition of PAR4, with no significant impact on PAR1-mediated platelet activation.

Table 2: Pharmacodynamic Effects on Platelet Aggregation

| Feature | BMS-986120 | BMS-986141 |
|---|-------------------------------------|-------------------------------------|
| IC ₅₀ (PAR4-induced Ca ²⁺ mobilization) | 0.56 nM | N/A |
| IC ₅₀ (PAR4-AP induced platelet aggregation, human blood) | 9.5 nM | 1.8 nM |
| IC ₅₀ (PAR4-AP induced platelet aggregation, monkey blood) | 2.1 nM | 1.3 nM |
| SAD Study (≥80% inhibition of PAR4-AP induced aggregation) | ≥75 mg dose sustained for ≥24 hours | ≥75 mg dose sustained for ≥24 hours |
| MAD Study (Complete inhibition of PAR4-AP induced aggregation) | ≥10 mg daily for ~7 days | ≥10 mg daily |
| Effect on PAR1-AP induced aggregation | No effect observed | No effect observed |

Preclinical Efficacy and Safety in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys provided a direct comparison of the antithrombotic efficacy and bleeding risk of BMS-986120 and BMS-986141.

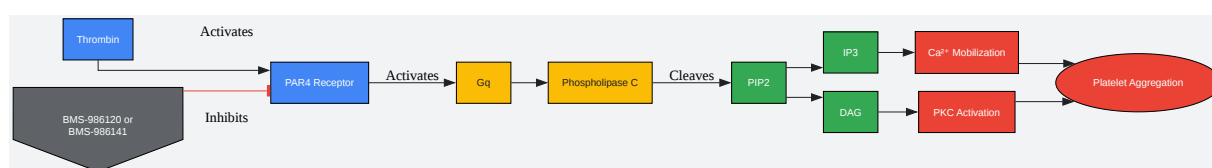
Table 3: Preclinical Comparison in a Monkey Model of Arterial Thrombosis

| Parameter | BMS-986120 | BMS-986141 |
|------------------------------------|------------------------------|---|
| Dose for ~80% Thrombosis Reduction | 1 mg/kg (82% reduction) | 0.5 mg/kg (88% reduction) |
| Effect on Bleeding Time | Minimal impact on hemostasis | 1.2-fold increase in mesenteric artery bleeding time at 0.5 mg/kg |

These preclinical data suggest that both compounds have a favorable therapeutic window, with robust antithrombotic activity at doses that cause minimal prolongation of bleeding time.

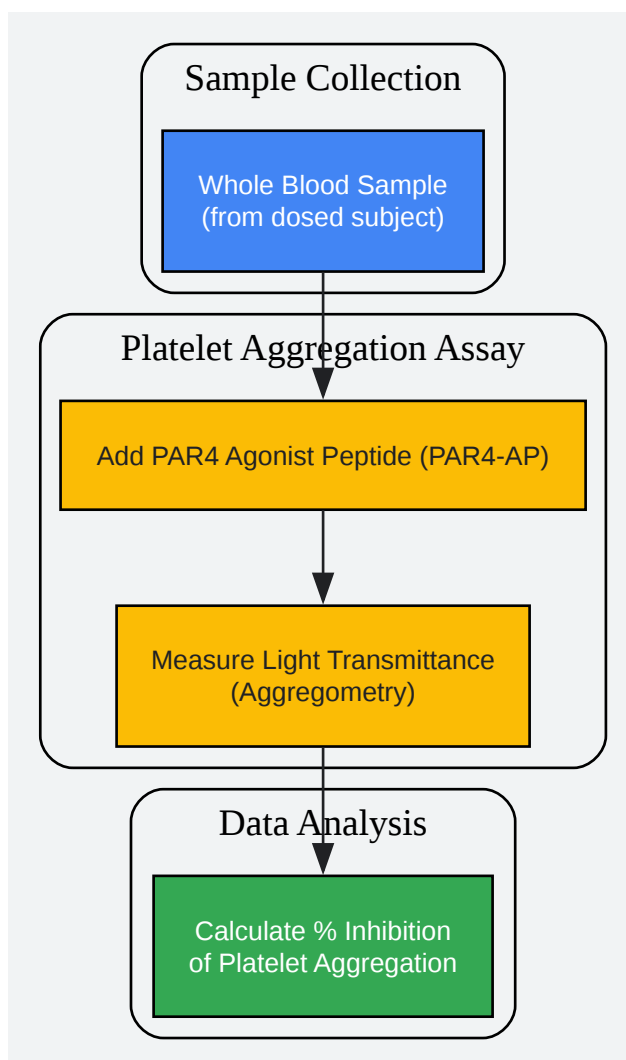
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the pharmacodynamics of these PAR4 antagonists.



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Caption: PAR4 signaling pathway in platelets and the inhibitory action of BMS compounds.



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Caption: Experimental workflow for assessing pharmacodynamic effects on platelet aggregation.

Experimental Protocols

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose studies in healthy human participants.

- Sample Collection: Blood samples were collected at predefined time points before and after oral administration of the study drug.

- **Bioanalysis:** Plasma concentrations of BMS-986120 and BMS-986141 were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- **Data Analysis:** Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life were calculated from the plasma concentration-time profiles using non-compartmental analysis.

Pharmacodynamic Analysis (Platelet Aggregation)

The pharmacodynamic effects were assessed by measuring the inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation *ex vivo*.

- **Sample Preparation:** Platelet-rich plasma (PRP) was prepared from whole blood samples collected from study participants.
- **Assay Principle:** The assay is based on light transmission aggregometry. An increase in light transmission through the PRP sample corresponds to an increase in platelet aggregation.
- **Procedure:**
 - PRP is placed in an aggregometer.
 - A PAR4 agonist peptide (e.g., 12.5 μ M PAR4-AP) is added to induce platelet aggregation.
 - The change in light transmittance is recorded over time.
 - The extent of aggregation is compared to a pre-dose baseline to calculate the percentage of inhibition.
- **Selectivity Assessment:** To assess selectivity, other platelet agonists such as PAR1-AP, ADP, and collagen were used in separate experiments to confirm that the inhibitory effect was specific to the PAR4 pathway.

Conclusion

BMS-986120 and BMS-986141 are potent and selective PAR4 antagonists with predictable, dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics. Both compounds demonstrated robust inhibition of platelet aggregation in clinical studies and significant antithrombotic efficacy with a favorable bleeding profile in preclinical models. While

BMS-986120 has a longer half-life, both compounds showed sustained pharmacodynamic effects. The data from these investigations provide a strong rationale for the continued exploration of PAR4 antagonism as a promising antiplatelet strategy.

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